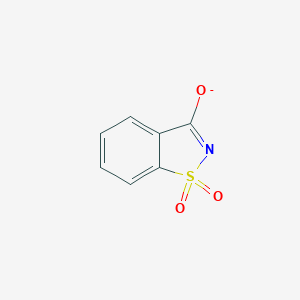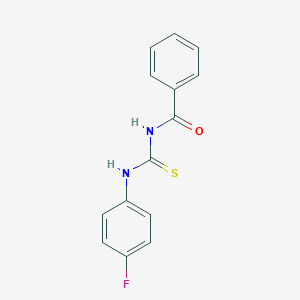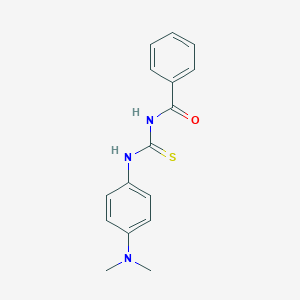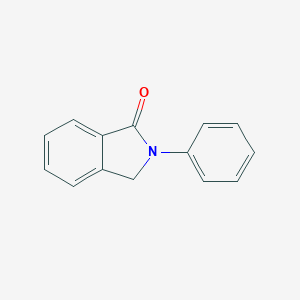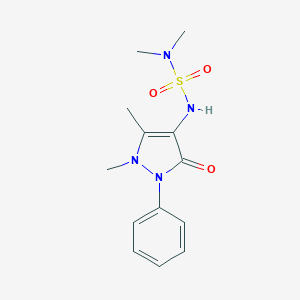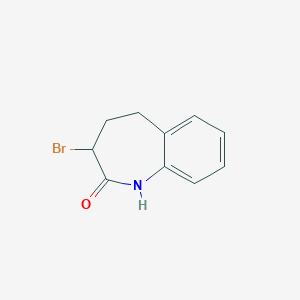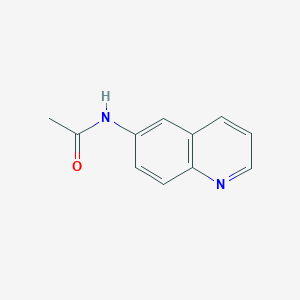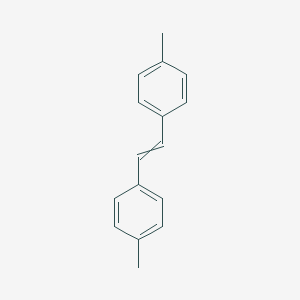
(E)-1,2-DI-P-Tolylethene
Descripción general
Descripción
(E)-1,2-Di-p-tolylethene, also known as stilbene or trans-stilbene, is a compound that belongs to the stilbene family. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. Stilbene has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (E)-1,2-DI-P-Tolylethene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Stilbene has been shown to activate the sirtuin family of proteins, which are involved in regulating cellular metabolism and stress response. Stilbene has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
Stilbene has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Stilbene has been shown to scavenge free radicals and protect cells from oxidative stress. Stilbene has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Stilbene has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stilbene has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. Stilbene is also relatively easy to synthesize and purify. However, (E)-1,2-DI-P-Tolylethene has some limitations, including its low fluorescence quantum yield and sensitivity to photobleaching.
Direcciones Futuras
There are several future directions for research on (E)-1,2-DI-P-Tolylethene, including the development of novel (E)-1,2-DI-P-Tolylethene-based materials for optoelectronics and materials science. In biomedical research, (E)-1,2-DI-P-Tolylethene has potential applications as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of (E)-1,2-DI-P-Tolylethene and to develop more effective and targeted therapies based on (E)-1,2-DI-P-Tolylethene.
Aplicaciones Científicas De Investigación
Stilbene has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and biomedical research. In optoelectronics, (E)-1,2-DI-P-Tolylethene has been used as a fluorescent probe for detecting and measuring various analytes. In materials science, (E)-1,2-DI-P-Tolylethene has been used as a building block for synthesizing novel polymers with unique properties. In biomedical research, (E)-1,2-DI-P-Tolylethene has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
1588-49-4 |
|---|---|
Nombre del producto |
(E)-1,2-DI-P-Tolylethene |
Fórmula molecular |
C16H16 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clave InChI |
KINZBJFIDFZQCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

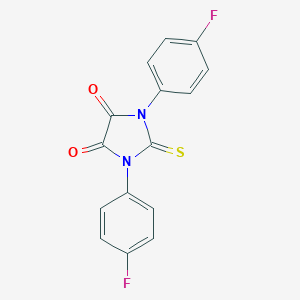
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)

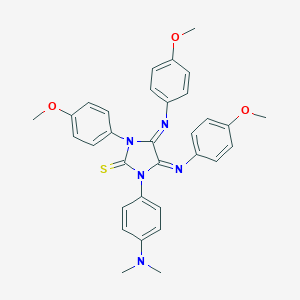
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
